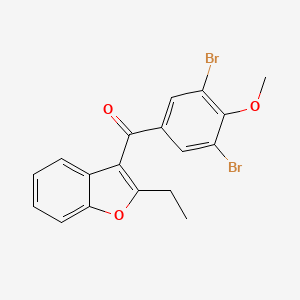![molecular formula C14H16N4O B1419183 6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one CAS No. 1157310-37-6](/img/structure/B1419183.png)
6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
The compound “6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazoles are five-membered rings and are one of the most studied groups of compounds among the azole family .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, was analyzed by nuclear magnetic resonance spectroscopy (1H, 13C, HSQC, HMBC, COSY, DEPT90 and NOESY), high-resolution mass spectrometry (ESI-TOF-HRMS), and infrared spectroscopy (ATR-IR). Its structure was confirmed by single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions of pyrazole-containing compounds can be influenced by various factors. For example, the presence of a trifluoromethyl group on the vinyl ketones and the thiocarboxyamide group on the dinucleophile (thiosemicarbazide) was the determining factor of the regiochemistry of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the molecular formula and weight of a similar compound, 5-Methyl-1H-pyrazol-3-amine, were determined to be C4H7N3 and 97.12 g/mol, respectively .Applications De Recherche Scientifique
Antimalarial Activity
- 6-Amino-4-(2-chloroquinolin-3-yl)-3-methyl-2, 4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile derivatives, related to the chemical , have shown antimalarial activity, with some compounds exhibiting notable effectiveness against malaria (Mani & Rajendran, 2017).
Antiproliferative Activity in Cancer Research
- Indenopyrazoles synthesized from related compounds demonstrated promising antiproliferative activity toward human cancer cells, suggesting potential applications in cancer research (Minegishi et al., 2015).
- Novel derivatives synthesized and tested for anticancer activity revealed strong inhibitory activities against human prostate and epidermoid carcinoma cancer cell lines (Liu et al., 2009).
Antimicrobial and Antibacterial Studies
- A series of compounds related to the chemical were synthesized and screened for in vitro antimicrobial activity, showing promising results against various microbes (Patel & Barat, 2010).
- Another study synthesized derivatives showing significant antibacterial and antifungal activities, suggesting potential in antimicrobial research (Hafez et al., 2015).
Tubulin Polymerization Inhibition
- Research identified tubulin polymerization inhibitors from a series of compounds synthesized using similar methods, indicating potential applications in the study of cell division and cancer treatment (Wang et al., 2014).
Mécanisme D'action
Target of Action
The compound contains a pyrazole ring, which is a common feature in many bioactive molecules. Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer effects . The specific target would depend on the exact structure and functional groups present in the compound.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its size, polarity, and solubility. For example, the compound’s solubility in water and lipids can influence its absorption and distribution within the body .
Orientations Futures
Propriétés
IUPAC Name |
6-[(2-methylpyrazol-3-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18-12(6-7-16-18)9-15-11-3-4-13-10(8-11)2-5-14(19)17-13/h3-4,6-8,15H,2,5,9H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHUVTPJBBGBNON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNC2=CC3=C(C=C2)NC(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(1-methyl-1H-pyrazol-5-yl)methyl]amino}-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



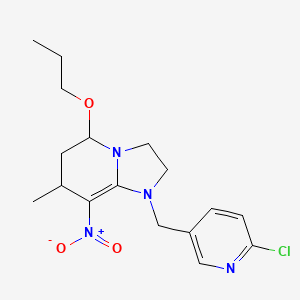
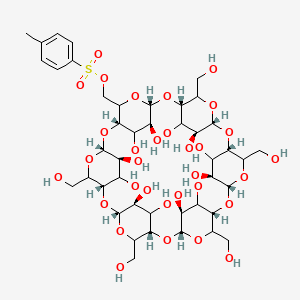


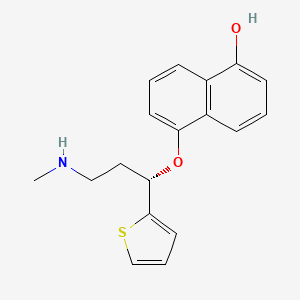

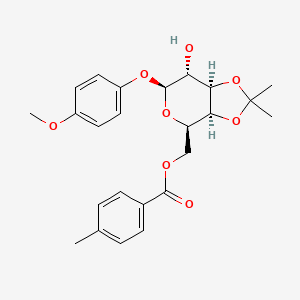
![1-methyl-3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1419111.png)

